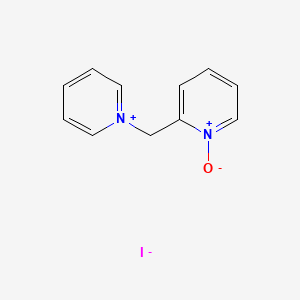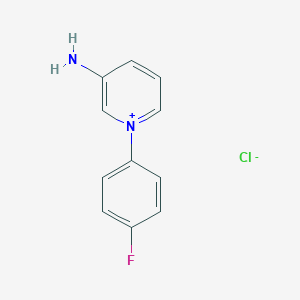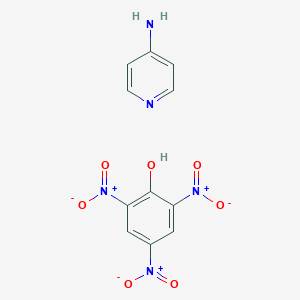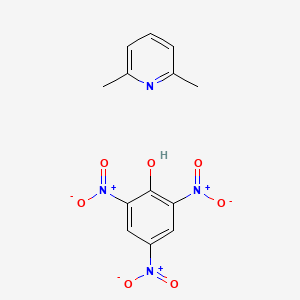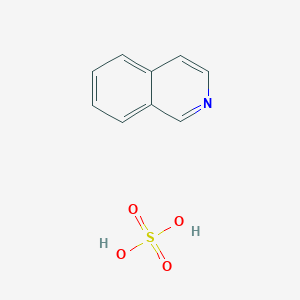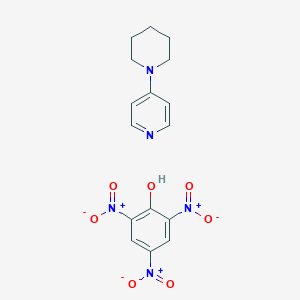
3-Bromoquinoline;hydrobromide
Übersicht
Beschreibung
3-Bromoquinoline;hydrobromide is a useful research compound. Its molecular formula is C9H7Br2N and its molecular weight is 288.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromoquinoline;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoquinoline;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-Coccidial Drugs : Halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry, is synthesized from related compounds such as 7-bromo-6-chloroquinazolin-4(3H)-one. This demonstrates the role of bromoquinoline derivatives in the synthesis of veterinary pharmaceuticals (Zhang, Yao, & Liu, 2017).
Efficient and Selective Synthesis of Quinoline Derivatives : Bromoquinolines are central to the synthesis of various quinoline derivatives, which are valuable in synthetic chemistry. These derivatives have potential applications in different chemical industries (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Cross-Coupling Reactions : Arylmagnesates derived from bromoquinolines are used in cross-coupling reactions with heteroaryl bromides and chlorides to produce functionalized quinolines, which are important in the development of new chemical entities (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).
Synthesis of Bromoquinolin-6-ols : Using 2,2,3-Tribromopropanal, various substituted anilines are transformed into bromoquinolin-6-ols, which could have further applications in the synthesis of pharmaceuticals and fine chemicals (Lamberth et al., 2014).
Antiangiogenic Effects : Certain 3-bromoquinolin derivatives have shown potential in inhibiting angiogenesis, which could be relevant in cancer research and treatment (Mabeta, Auer, & Mphahlele, 2009).
Photophysical Behavior Studies : The study of phosphorescence emission and excitation spectra of 3-bromoquinoline helps in understanding the photophysical behavior of certain organic compounds, which is crucial in the field of organic electronics and photonics (Márquez, Zabala, & Tomás, 1992).
Eigenschaften
IUPAC Name |
3-bromoquinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.BrH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGUWTVXKKTSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



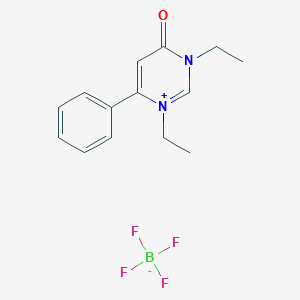

![1-[(2,6-Dichlorophenyl)methyl]quinolin-1-ium;bromide](/img/structure/B8093827.png)
